molecular formula C10H16O3 B2736544 Tert-butyl 1-formylcyclobutane-1-carboxylate CAS No. 1555385-66-4

Tert-butyl 1-formylcyclobutane-1-carboxylate

Cat. No. B2736544
CAS RN: 1555385-66-4
M. Wt: 184.235
InChI Key: IVEDJIIPJJGPHP-UHFFFAOYSA-N
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Description

Tert-butyl 1-formylcyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H16O3 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

Tert-butyl 1-formylcyclobutane-1-carboxylate is a liquid at room temperature . It has a molecular weight of 184.24 .

Scientific Research Applications

Chemical Transformations and Synthesis

Tert-butyl 1-formylcyclobutane-1-carboxylate serves as a key intermediate in multiple synthetic pathways. Its versatility is demonstrated through reactions that yield highly substituted bicyclobutanes, showcasing its role in the preparation of complex molecular structures. For example, the preparation, structure elucidation, and chemical transformations of kinetically controlled adducts of tert-butylisocyanide to acetylendicarboxylate have been reported, revealing the substance's utility in synthesizing bicyclobutane derivatives with two keten-immine groups (Dillinger, Fengler, Schumann, & Winterfeldt, 1974).

Polymerization and Material Science

The compound has been explored for its potential in polymerization processes. An example includes the synthesis of polymers with specific structures via anionic polymerization mechanisms, where tert-butyl groups play a crucial role in initiating the polymerization and controlling the molecular weight distribution of the resulting polymers (Sheikh, Tharanikkarasu, Imae, & Kawakami, 2001).

Advanced Synthesis Techniques

Continuous photo flow synthesis has been applied to compounds related to tert-butyl 1-formylcyclobutane-1-carboxylate for the scale-up synthesis of biologically active compounds and materials science applications. This technique offers a pathway to synthesize cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for various compounds, demonstrating the importance of tert-butyl cyclobutane derivatives in advanced synthetic chemistry (Yamashita, Nishikawa, & Kawamoto, 2019).

Reactivity and Mechanistic Insights

Research into the reactivity of tert-butyl 1-formylcyclobutane-1-carboxylate analogs has provided insight into the mechanisms of cyclobutene electrocyclic reactions. Studies have shown how ester and formyl groups influence torquoselectivity in these reactions, offering a deeper understanding of the molecular behavior of cyclobutane derivatives under thermal conditions (Niwayama & Houk, 1992).

properties

IUPAC Name

tert-butyl 1-formylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(12)10(7-11)5-4-6-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEDJIIPJJGPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-formylcyclobutane-1-carboxylate

CAS RN

1555385-66-4
Record name tert-butyl 1-formylcyclobutane-1-carboxylate
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